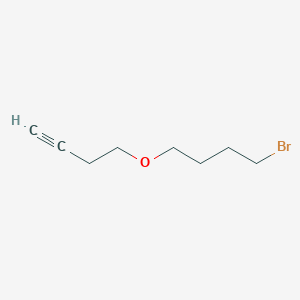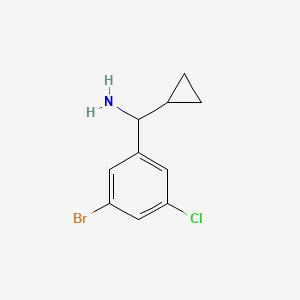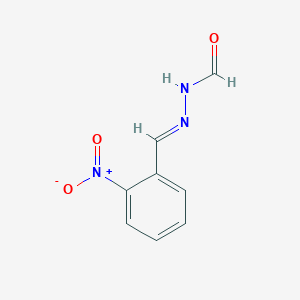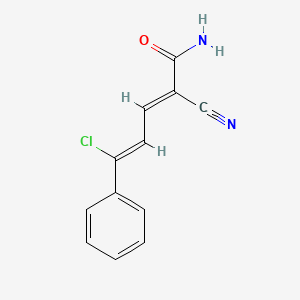
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound features both nitro and bromo substituents on its phenyl rings, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(4-bromophenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction of Nitro Group: 2-(4-Aminophenyl)-2-(4-bromophenyl)acetate.
Substitution of Bromo Group: 2-(4-Nitrophenyl)-2-(4-hydroxyphenyl)acetate.
Scientific Research Applications
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate can be used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester functional group.
Medicine: Could be explored for its pharmacological properties, especially if its derivatives show biological activity.
Industry: Used in the manufacture of fragrances, flavors, and possibly as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action for methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate would depend on its specific application. For instance, if used as a substrate in enzymatic reactions, the ester bond might be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitro and bromo groups could also participate in various biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-nitrophenyl)acetate: Lacks the bromo substituent, which may affect its reactivity and applications.
Methyl 2-(4-bromophenyl)acetate: Lacks the nitro substituent, which may influence its chemical behavior.
Ethyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate is unique due to the presence of both nitro and bromo substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can make it a valuable intermediate in organic synthesis and various industrial processes.
Properties
Molecular Formula |
C15H12BrNO4 |
|---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H12BrNO4/c1-21-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(9-5-11)17(19)20/h2-9,14H,1H3 |
InChI Key |
AVOIZEZFNPOKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)





![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)


![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)


